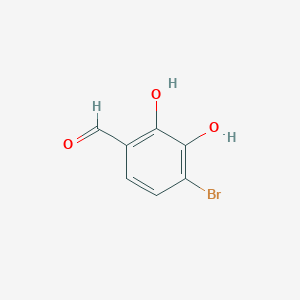

4-Bromo-2,3-Dihydroxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2,3-Dihydroxybenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a derivative of bromobenzaldehyde .

Synthesis Analysis

The synthesis of 4-Bromo-2,3-Dihydroxybenzaldehyde involves several steps. The process starts with Oxone and acetonitrile, followed by the addition of potassium 2-iodo-5-methylbenzenesulfonate and 4-bromobenzyl alcohol . The mixture is then heated and stirred vigorously. After cooling, the resulting suspension is filtered and the solids are collected .Molecular Structure Analysis

The molecular formula of 4-Bromo-2,3-Dihydroxybenzaldehyde is C7H5BrO3 . The InChI code is 1S/C7H5BrO3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-3,10-11H .Physical And Chemical Properties Analysis

4-Bromo-2,3-Dihydroxybenzaldehyde is a solid at room temperature . It has a molecular weight of 217.02 . The compound should be stored in a refrigerator .Scientific Research Applications

Antioxidant Properties

One of the key applications of 4-Bromo-2,3-Dihydroxybenzaldehyde is its antioxidant properties . It has been found to protect skin cells subjected to oxidative stress .

Protection against Particulate Matter Damage

This compound has been used in research to protect keratinocytes from damage induced by particulate matter 2.5 . The study showed that 3-BDB ameliorated PM 2.5-induced ROS generation, mitochondria dysfunction, and DNA damage .

Anti-Inflammatory and Anti-Diabetes Effects

5-bromo-3,4-dihydroxybenzaldehyde, a similar compound, has been found to have anti-inflammatory and anti-diabetes effects . This suggests potential applications of 4-Bromo-2,3-Dihydroxybenzaldehyde in similar areas.

Potential Anti-Cancer Applications

3,4-Dihydroxybenzaldehyde, another similar compound, has been used in the synthesis of 2-Arylbenzothiazoles, which have potential application as anti-cancer agents against human colon cancer cells . This suggests that 4-Bromo-2,3-Dihydroxybenzaldehyde could also be used in similar research applications.

Safety And Hazards

properties

IUPAC Name |

4-bromo-2,3-dihydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-3,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCUKGXCILNDRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,3-Dihydroxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide](/img/no-structure.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2704656.png)

![N-(3,4-difluorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2704658.png)

![ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B2704659.png)

![2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine](/img/structure/B2704664.png)

![ethyl 2-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2704674.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2704675.png)